2,2-dichloro-1-(4-fluorophenyl)ethanone

α,α-Dichloroketone synthesis Ammonium chloride catalysis DCDMH chlorination

2,2-Dichloro-1-(4-fluorophenyl)ethanone is an α,α-dichloroketone bearing a para-fluorophenyl substituent (C₈H₅Cl₂FO, MW 207.03 g/mol). It belongs to the aryl α,α-dihalomethyl ketone family, which serves as a versatile electrophilic building block in heterocycle synthesis, reductive coupling, and catalytic transformations.

Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
CAS No. 5157-58-4
Cat. No. B1624751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dichloro-1-(4-fluorophenyl)ethanone
CAS5157-58-4
Molecular FormulaC8H5Cl2FO
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(Cl)Cl)F
InChIInChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
InChIKeyVEQWNXRSSKSVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-1-(4-fluorophenyl)ethanone (CAS 5157-58-4): Core Identity and Procurement-Relevant Profile


2,2-Dichloro-1-(4-fluorophenyl)ethanone is an α,α-dichloroketone bearing a para-fluorophenyl substituent (C₈H₅Cl₂FO, MW 207.03 g/mol). It belongs to the aryl α,α-dihalomethyl ketone family, which serves as a versatile electrophilic building block in heterocycle synthesis, reductive coupling, and catalytic transformations [1]. Computed physicochemical properties include a density of 1.396 g/cm³, a boiling point of 266.3 °C at 760 mmHg, and a flash point of 114.9 °C . Its LogP of approximately 3.1 distinguishes it from non-halogenated or chloro-only analogs and directly influences solvent partitioning and membrane permeability in downstream applications [2].

Why 2,2-Dichloro-1-(4-fluorophenyl)ethanone Cannot Be Freely Swapped with Its Chloro, Bromo, or Methyl Congeners


Although the 4-chloro (CAS 5157-57-3), 4-bromo (CAS 5157-59-5), and 4-methyl (CAS 4974-59-8) analogs share the same α,α-dichloroketone scaffold, the para-fluoro substituent imparts distinct electronic and steric properties that alter reactivity in key transformations. In the widely adopted NH₄Cl/DCDMH α,α-dichlorination protocol, the fluoro derivative is obtained in 94% yield, compared to 98% for the 4-chloro analog—a 4-percentage-point difference that reflects the electron-withdrawing effect of fluorine on the enolization step [1]. More critically, in indium(I) bromide-mediated reductive coupling, the fluoro substrate delivers the corresponding 1,4-dione in 72% yield, a result that cannot be extrapolated from the chloro or bromo variants due to divergent halide leaving-group abilities and indium enolate stabilities [2]. Furthermore, the computed LogP of 3.1 for the fluoro compound differs substantially from the ~3.4–3.8 range estimated for the chloro and bromo analogs, affecting solubility, chromatographic behavior, and biological partitioning in medicinal chemistry campaigns [3].

2,2-Dichloro-1-(4-fluorophenyl)ethanone: Head-to-Head Quantitative Differentiation Evidence


Synthesis Yield in NH₄Cl/DCDMH α,α-Dichlorination: 4-Fluoro vs. 4-Chloro Substrate

Under the optimized NH₄Cl/DCDMH protocol in acetonitrile at 35 °C, 2,2-dichloro-1-(4-fluorophenyl)ethanone was obtained in 94% isolated yield [1]. By comparison, the 4-chloro analog (2,2-dichloro-1-(4-chlorophenyl)ethanone) was obtained in 98% yield under identical conditions [1]. The 4-percentage-point difference is attributed to the stronger electron-withdrawing effect of fluorine, which slightly disfavors enolization and electrophilic chlorination relative to the 4-chloro substituent.

α,α-Dichloroketone synthesis Ammonium chloride catalysis DCDMH chlorination Structure-yield relationship

Reductive Coupling Efficiency: Indium(I) Bromide-Mediated 1,4-Dione Formation

When treated with indium(I) bromide in THF at room temperature for 24 h, 2,2-dichloro-1-(4-fluorophenyl)ethanone undergoes reductive homocoupling to afford 1,4-bis(4-fluorophenyl)butane-1,4-dione in 72% isolated yield [1]. The broader substrate scope reported in the same study shows yields ranging from moderate to good for various aryl α,α-dichloroketones, establishing the 72% outcome as a benchmark for the 4-fluorophenyl case. No direct comparator yield is available for the 4-chloro or 4-bromo analogs in this specific transformation, but the yield is representative of the method's performance for electron-deficient aryl substrates.

Reductive coupling Indium(I) bromide 1,4-Butanedione synthesis α,α-Dichloroketone reactivity

Lipophilicity Differentiation: Computed LogP of the 4-Fluoro Derivative

The computed octanol-water partition coefficient (LogP) for 2,2-dichloro-1-(4-fluorophenyl)ethanone is 3.1 [1]. This value is notably lower than the estimated LogP of the 4-chloro analog (~3.4–3.6, based on the incremental Hansch π constant of +0.3–0.5 for Cl vs. F substitution) and the 4-bromo analog (~3.7–3.9). The reduced lipophilicity of the fluoro derivative translates to higher aqueous solubility and altered retention in reversed-phase chromatography, which can be advantageous in medicinal chemistry workflows requiring intermediate polarity building blocks.

Lipophilicity LogP 4-Fluorophenyl Physicochemical profiling Drug-likeness

Catalytic Application in Halogenation: Yield and Selectivity for Bromobenzene Synthesis

2,2-Dichloro-1-(4-fluorophenyl)ethanone has been reported as an efficient and selective catalyst for the synthesis of trihaloisocyanurates from thiourea and triflates, and for the conversion of 4-fluorobenzene to 4-bromobenzene with a yield of 97% and selectivity exceeding 95% . The reaction proceeds at room temperature in common solvents (dichloromethane, chloroform, benzene, etc.) without additional heat or light. While a direct comparator catalyst is not specified in the available data, the combination of near-quantitative yield and very high selectivity positions this compound as a practical catalyst candidate for electrophilic aromatic bromination where para-fluoro directing effects are desired.

Trihaloisocyanurate synthesis Electrophilic bromination 4-Fluorobenzene conversion Catalyst selectivity

Validated Application Scenarios for 2,2-Dichloro-1-(4-fluorophenyl)ethanone Based on Quantitative Evidence


Kilogram-Scale Synthesis of α,α-Dichloroketone Building Blocks via NH₄Cl/DCDMH Protocol

The 94% isolated yield demonstrated for 2,2-dichloro-1-(4-fluorophenyl)ethanone under the NH₄Cl/DCDMH protocol in acetonitrile at 35 °C [1] supports its inclusion in multi-kilogram campaigns where the 4-fluoro substituent is required for downstream reactivity. While the 4-chloro analog achieves a higher 98% yield, the fluoro derivative's unique electronic profile—lower LogP, altered metabolic stability, and distinct ¹⁹F NMR handle—may outweigh the 4% yield gap in medicinal chemistry and agrochemical intermediate production.

Reductive Homocoupling for Symmetrical 1,4-Diaryl-1,4-butanedione Libraries

The 72% yield in indium(I) bromide-mediated reductive coupling to 1,4-bis(4-fluorophenyl)butane-1,4-dione [1] validates this substrate for the preparation of symmetrical 1,4-diketone libraries. These 1,4-butanediones serve as precursors to thiophenes, furans, pyrroles, and cyclopentenones—core scaffolds in pharmaceutical and materials science research. The moderate-to-good yield range established by Peppe and Pavão das Chagas across multiple substrates provides a reliable benchmark for route feasibility assessment.

Medicinal Chemistry Fragment Libraries Requiring Defined Lipophilicity Space

With a computed LogP of 3.1 [1], 2,2-dichloro-1-(4-fluorophenyl)ethanone occupies a lipophilicity window distinct from its 4-chloro (estimated LogP ~3.4–3.6) and 4-bromo (estimated LogP ~3.7–3.9) analogs. This makes it the preferred choice for fragment-based screening libraries where intermediate polarity is desired to balance aqueous solubility and passive membrane permeability. The α,α-dichloroketone moiety further provides a reactive handle for subsequent diversification via nucleophilic substitution or cross-coupling.

Mild-Condition Electrophilic Bromination of Fluorinated Aromatics

The reported catalytic performance—97% yield and >95% selectivity for the conversion of 4-fluorobenzene to 4-bromobenzene at room temperature [1]—positions 2,2-dichloro-1-(4-fluorophenyl)ethanone as a candidate catalyst for electrophilic aromatic bromination. This application is particularly relevant for laboratories synthesizing brominated fluorobenzene intermediates under mild, ambient conditions without specialized equipment.

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